Piperidine, 4-(diphenylmethyl)-
Overview
Description
Synthesis Analysis
Synthesis of "Piperidine, 4-(diphenylmethyl)-" and its derivatives involves several methods. One approach involves the diphenylprolinol silyl ether mediated Michael reaction of aldehyde and nitroalkene, followed by a domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid mediated allylation or cyanation reaction, resulting in highly substituted piperidines with excellent diastereo- and enantioselectivity (Urushima et al., 2010). Another method involves the synthesis of α,α-Diphenyl-4-piperidinemethanol, a key intermediate, from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation, achieving an overall yield of 80.85% (Sun Dong-dong, 2011).
Molecular Structure Analysis
Molecular structure analysis reveals insights into the conformation and geometrical arrangement of atoms within "Piperidine, 4-(diphenylmethyl)-" compounds. For instance, X-ray crystallographic studies of various derivatives have shown that the piperidine ring often adopts a chair conformation, which is crucial for understanding the compound's reactivity and interaction with other molecules (Benakaprasad et al., 2007).
Chemical Reactions and Properties
"Piperidine, 4-(diphenylmethyl)-" and its derivatives participate in various chemical reactions, underpinning their utility in medicinal chemistry and materials science. For instance, their involvement in 1,3-dipolar cycloadditions to generate spiro-piperidin-4-ones highlights their versatility in synthesizing complex molecules with potential biological activity (Kumar et al., 2008).
Physical Properties Analysis
The physical properties of "Piperidine, 4-(diphenylmethyl)-" compounds, such as solubility, melting point, and boiling point, are critical for their application in different research fields. These properties are influenced by the molecular structure and substituents on the piperidine ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with acids and bases, and participation in chemical reactions, define the scope of applications for "Piperidine, 4-(diphenylmethyl)-" compounds. Their ability to form coordination polymers with d10 configuration divalent metal diphenates, for example, showcases their potential in creating materials with unique luminescent properties (Farnum et al., 2011).
Scientific Research Applications
Calcium Channel Blockers and Antihypertensive Agents : Shanklin et al. (1991) discovered that certain derivatives of 4-(diphenylmethyl)piperidine show potential as calcium-channel blockers and antihypertensive agents, particularly when fluorinated. These compounds were found to be effective in controlling blood pressure (Shanklin, Johnson, Proakis, & Barrett, 1991).
Corrosion Inhibition : Xavier and Nallaiyan (2011) identified that piperidine derivatives effectively inhibit corrosion of brass in natural seawater, acting on both anodic and cathodic processes (Xavier & Nallaiyan, 2011).
Antimicrobial Activity : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound with piperidine which exhibited moderate antimicrobial activity against various bacteria and yeasts (Ovonramwen, Owolabi, & Oviawe, 2019).
Copper Corrosion Inhibition : Sankarapapavinasam, Pushpanaden, and Ahmed (1991) reported that piperidine and its derivatives, including piperidones and tetrahydrothiopyrones, inhibit copper corrosion in acidic environments (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Antiallergenic and Antiasthmatic Agents : Zhang et al. (1995) found that certain chromone derivatives of piperidine exhibit strong antihistaminic activity and inhibit leukotriene D4, suggesting potential in treating allergies and asthma without sedative effects (Zhang, Wada, Sato, & Timmerman, 1995).
Antioxidants and Anticholinesterase Agents : Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives that displayed potential as antioxidants and anticholinesterase agents (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).
Herbicidal, Fungicidal, and Anticancer Potential : Mubarak (2017) synthesized a compound showing potential as a biologically active herbicidal, fungicidal, and anticancer agent (Mubarak, 2017).
Hypotensive Properties : Meguro et al. (1985) identified new dihydropyridine derivatives with a diphenylmethyl moiety that showed potent and long-lasting hypotensive effects in hypertensive rats (Meguro, Aizawa, Sohda, Kawamatsu, & Nagaoka, 1985).
Future Directions
Piperidine derivatives, including “Piperidine, 4-(diphenylmethyl)-”, continue to be an area of active research, particularly in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-benzhydrylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLEMZRJQTGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066539 | |
Record name | Piperidine, 4-(diphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 4-(diphenylmethyl)- | |
CAS RN |
19841-73-7 | |
Record name | 4-Benzhydrylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19841-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Diphenylmethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Diphenylmethylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 4-(diphenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 4-(diphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diphenylmethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIPHENYLMETHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF8WX7G0SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.